molecular formula C6H14O6 B1222340 L-Talitol CAS No. 60660-58-4

L-Talitol

Cat. No.: B1222340
CAS No.: 60660-58-4
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-OMMKOOBNSA-N
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Biochemical Analysis

Biochemical Properties

L-Talitol plays a significant role in biochemical reactions, particularly in the metabolism of rare sugars. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the catabolic pathway of D-altritol, where it is oxidized to D-tagatose by a dehydrogenase enzyme

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an inhibitor of α-glucosidase, thereby decreasing blood glucose levels . This effect on glucose metabolism suggests that this compound may have potential therapeutic applications in managing diabetes and other metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it binds to α-glucosidase, inhibiting its activity and leading to a reduction in glucose levels . Additionally, this compound’s interaction with dehydrogenase enzymes in the catabolic pathway of D-altritol further illustrates its role in metabolic processes . These interactions highlight the molecular mechanisms through which this compound influences biochemical reactions and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as room temperature in continental US

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing blood glucose levels . At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in preclinical studies. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of rare sugars. It is converted to D-tagatose by a dehydrogenase enzyme in the D-altritol catabolic pathway . This conversion highlights the role of this compound in metabolic flux and its potential impact on metabolite levels. Additionally, this compound’s involvement in these pathways underscores its significance in biotechnological applications and metabolic engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Talitol can be synthesized through the reduction of L-talose using catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of L-talose in a reactor equipped with a metal catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: L-Talitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Talitol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Investigated for its potential use as a low-calorie sweetener in diabetic-friendly food products.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Comparison with Similar Compounds

  • Xylitol
  • Sorbitol
  • Mannitol
  • Erythritol
  • Threitol

Properties

IUPAC Name

(2S,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-OMMKOOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364289
Record name L-Talitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-13-6, 60660-58-4
Record name Altritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5552-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Altritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Talitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALTRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMN74NT75W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DL-ALTRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD9L8S68N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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